molecular formula C11H10FN7S B4443238 1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

Cat. No.: B4443238
M. Wt: 291.31 g/mol
InChI Key: QUQROUHKYXLXOB-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole is a heterocyclic molecule featuring a tetrazole core substituted with a 4-fluorophenyl group at the 1-position and a sulfanyl-linked 5-methyl-4H-1,2,4-triazole moiety at the 5-position. This structural combination confers unique physicochemical and biological properties:

  • Tetrazole ring: Known for metabolic stability and ability to mimic carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation .
  • 4-Fluorophenyl group: Increases lipophilicity, improving membrane permeability and target interaction .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN7S/c1-7-13-11(16-14-7)20-6-10-15-17-18-19(10)9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQROUHKYXLXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Formation of the Tetrazole Ring: The tetrazole ring is formed through a cycloaddition reaction involving an azide and a nitrile compound.

    Coupling Reactions: The final step involves coupling the triazole and tetrazole intermediates through a sulfanyl linkage, typically using a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Reduced forms of the original compound, such as alcohols or amines.

    Substitution Products: Compounds with different functional groups replacing the fluorophenyl group.

Scientific Research Applications

1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: Sulfanyl vs. However, sulfonyl derivatives exhibit higher oxidative stability . Fluorophenyl Position: 4-Fluorophenyl (target) vs. 3-fluorophenyl () alters electronic distribution and steric interactions, affecting target selectivity .

Biological Activity :

  • Tetrazole-triazolylsulfanyl hybrids (target) are hypothesized to exhibit dual inhibitory activity (e.g., antimicrobial and anti-inflammatory) due to synergistic effects of both heterocycles .
  • Sulfonamide-containing derivatives () show stronger enzyme inhibition profiles, particularly against metalloenzymes like carbonic anhydrase .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving sulfanyl linkage formation, while sulfonyl derivatives () often utilize sulfonation reactions with higher yields .

Biological Activity

The compound 1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole is a novel derivative of tetrazole and triazole that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole and triazole rings. The general synthetic pathway includes:

  • Formation of the Triazole Ring : The reaction of 5-methyl-4H-1,2,4-triazole with appropriate electrophiles.
  • Sulfanylmethyl Group Introduction : Incorporation of a sulfanylmethyl group through nucleophilic substitution.
  • Tetrazole Formation : The final step involves cyclization to form the tetrazole structure.

Biological Activity

The biological activity of 1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole has been evaluated in various studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing triazole and tetrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antifungal Activity

The antifungal activity is attributed to the ability of the triazole ring to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. Studies have reported that related compounds demonstrate potent antifungal effects against Candida spp. and Aspergillus spp. .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism is believed to involve the inhibition of specific pathways associated with cell proliferation and survival .

The proposed mechanisms through which 1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for microbial survival.
  • Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a related triazole derivative showed a minimum inhibitory concentration (MIC) against MRSA at concentrations as low as 16 µg/mL .
  • Antifungal Testing : In vitro tests indicated that another derivative exhibited an IC50 value of 10 µg/mL against Candida albicans .
  • Cytotoxicity Assays : In cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), the compound induced significant cytotoxic effects with IC50 values ranging from 15 to 25 µM .

Q & A

Q. What synthetic routes are commonly employed for this compound, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step processes:
  • Step 1 : Formation of the tetrazole core via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.
  • Step 2 : Sulfanyl group incorporation using electrophilic reagents (e.g., 5-methyl-4H-1,2,4-triazole-3-thiol) in the presence of bases like K₂CO₃ or NaH.
  • Critical Parameters :
  • Solvent : Polar aprotic solvents (DMF, THF) enhance reactivity .
  • Temperature : Reactions often require reflux (e.g., 80°C in ethanol for cyclization) .
  • Catalysts : Copper(I) catalysts improve click chemistry steps for triazole formation .
  • Yield Optimization : Yields range from 61–72% under optimized conditions, as seen in analogous syntheses .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., tetrazole ring at ~1450 cm⁻¹, C-F stretch at 1220 cm⁻¹) .
  • NMR :
  • ¹H NMR : Proximal to fluorine (4-fluorophenyl) shows deshielding (δ 7.2–7.8 ppm).
  • ¹³C NMR : Triazole carbons appear at δ 140–160 ppm .
  • X-ray Crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms regiochemistry .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological screening assays are recommended to evaluate pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Activity : Agar diffusion assays (e.g., against S. aureus or E. coli) with zone-of-inhibition measurements .
  • Antitumor Activity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7), reporting IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for targets like COX-2 or kinases .

Advanced Research Questions

Q. How can conflicting bioactivity results between research groups be systematically investigated?

  • Methodological Answer :
  • Assay Standardization : Validate protocols (e.g., identical cell lines, serum-free conditions) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Structural Verification : Compare XRD data (e.g., dihedral angles of fluorophenyl groups) .
  • SAR Studies : Synthesize analogs (e.g., replacing -SMe with -OMe) to isolate activity contributors .

Q. What advanced computational strategies predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). Fluorophenyl groups often occupy hydrophobic pockets .
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .
  • DFT Calculations : Gaussian09 to compute electrostatic potential maps, correlating electron-deficient triazole regions with nucleophilic target residues .

Q. What methodologies address low solubility challenges in pharmacological testing?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO:PBS (1:9 v/v) for in vitro assays; avoid precipitation .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) .
  • Salt Formation : React with HCl or NaHCO₃ to improve aqueous solubility .

Q. How do structural modifications at the triazole and tetrazole rings influence biological activity?

  • Methodological Answer :
  • Triazole Modifications :
  • Electron-Withdrawing Groups : Fluorine at the 4-position enhances metabolic stability .
  • Sulfanyl Replacement : Substituting -SMe with -SO₂Me reduces cytotoxicity in normal cells .
  • Tetrazole Modifications :
  • N-Methylation : Increases lipophilicity (LogP +0.5) but may reduce target affinity .
  • SAR Workflow : Synthesize 10–15 derivatives, screen via high-throughput assays, and analyze QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 2
1-(4-fluorophenyl)-5-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

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